Levomoprolol
Overview
Description
Levomoprolol is a beta-adrenergic antagonist, specifically the (S)-enantiomer of moprolol. It is primarily used in the treatment of systemic hypertension and glaucoma. As a beta-blocker, it functions by inhibiting the action of certain neurotransmitters, thereby reducing heart rate and blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Levomoprolol can be synthesized through a multi-step process involving the reaction of 2-methoxyphenol with epichlorohydrin to form glycidyl ether. This intermediate is then reacted with isopropylamine to yield the final product, this compound. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Levomoprolol undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where functional groups in this compound are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as sodium hydroxide or other strong bases are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives of this compound .
Scientific Research Applications
Levomoprolol has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of beta-blockers and their interactions with other chemicals.
Biology: Research involving this compound focuses on its effects on cellular processes and its potential as a therapeutic agent.
Medicine: this compound is extensively studied for its efficacy in treating hypertension and glaucoma.
Mechanism of Action
Levomoprolol exerts its effects by selectively binding to and antagonizing beta-1 adrenergic receptors in the body. This inhibition decreases cardiac output by producing negative chronotropic and inotropic effects without significant activity towards beta-2 receptors. The molecular targets include cardiac cells, where it reduces heart rate and contractility, leading to lower blood pressure .
Comparison with Similar Compounds
Metoprolol: Another beta-1 adrenergic blocker used for similar indications but with different pharmacokinetic properties.
Atenolol: A selective beta-1 blocker with a longer half-life compared to levomoprolol.
Propranolol: A non-selective beta-blocker affecting both beta-1 and beta-2 receptors.
Uniqueness of this compound: this compound’s uniqueness lies in its selective action on beta-1 receptors, which minimizes side effects associated with beta-2 receptor inhibition. This selectivity makes it particularly effective in treating cardiovascular conditions with fewer respiratory side effects compared to non-selective beta-blockers .
Properties
IUPAC Name |
(2S)-1-(2-methoxyphenoxy)-3-(propan-2-ylamino)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-10(2)14-8-11(15)9-17-13-7-5-4-6-12(13)16-3/h4-7,10-11,14-15H,8-9H2,1-3H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTFGCDECFPSQD-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@@H](COC1=CC=CC=C1OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016500 | |
Record name | Levomoprolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301016500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77164-20-6 | |
Record name | (-)-Moprolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77164-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Levomoprolol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077164206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levomoprolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301016500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEVOMOPROLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4NON6FSON | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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